methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 5 and a methyl group at position 3. The amino group at position 2 of the thiazole is linked via a 4-oxobutanoyl chain to an 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety. This structure combines a thiazole ring (a sulfur- and nitrogen-containing heterocycle) with a pyridoindole scaffold, a bicyclic system known for its pharmacological relevance in modulating receptor activity . The fluorine atom at position 8 of the pyridoindole enhances metabolic stability and binding affinity, while the methyl carboxylate group on the thiazole improves solubility and bioavailability .
Properties
Molecular Formula |
C21H21FN4O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-[[4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H21FN4O4S/c1-11-19(20(29)30-2)31-21(23-11)25-17(27)5-6-18(28)26-8-7-16-14(10-26)13-9-12(22)3-4-15(13)24-16/h3-4,9,24H,5-8,10H2,1-2H3,(H,23,25,27) |
InChI Key |
MSKAYKGMRBNCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and pyridine moieties. Key steps include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.
Thiazole Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Pyridine Incorporation: The pyridine moiety is added via a nucleophilic substitution reaction, often using a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
(8-(Trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (Compound 22)
This compound shares the pyrido[4,3-b]indole core but replaces the thiazole-carboxylate group with a trifluoromethyl-substituted pyrazole. The trifluoromethoxy group at position 8 increases lipophilicity compared to the fluorine substituent in the target compound. Biological studies indicate moderate affinity for muscarinic receptors, but its selectivity profile is less defined .
6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives (Compound 33)
This derivative retains the pyridoindole scaffold but lacks the thiazole-carboxylate moiety. Instead, it incorporates a trifluoromethylpyrazole group.
Thiazole-Based Analogues
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
This compound shares the 4-methyl-thiazole-5-carboxylate group but replaces the pyridoindole with a 4-chlorophenyl-pyrazole moiety. The ethyl ester (vs. methyl ester) slightly reduces solubility, while the chlorophenyl group enhances hydrophobic interactions in receptor binding .
JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone)
This compound features a thiazole linked to an indole via a piperazine-azetidine spacer. Unlike the target compound, it lacks the pyridoindole system but demonstrates high affinity for kinase targets due to its extended π-π interactions .
Functional Group Variations
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
This derivative replaces the pyridoindole with a triazole-pyrazole system. The dual fluorophenyl groups enhance selectivity for antimicrobial targets but reduce central nervous system penetration compared to the pyridoindole-containing target compound .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The target compound’s 4-oxobutanoyl linker simplifies modular synthesis compared to triazole-containing analogues, which require click chemistry .
- Fluorine Impact: The 8-fluoro substituent on the pyridoindole improves metabolic stability over non-fluorinated analogues (e.g., compound 33 in ) .
- Thiazole vs. Pyrazole : Thiazole-based compounds generally exhibit higher aqueous solubility than pyrazole derivatives due to the carboxylate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
